2-Ethoxy-4,6-dichloropyrimidine
Overview
Description
2-Ethoxy-4,6-dichloropyrimidine is a chemical compound used as a catalyst in a variety of industrial processes. It is used in the production of polymers, pharmaceuticals, and agrochemicals, as well as in the synthesis of dyes and pigments . It is an important heterocyclic pesticide and medical intermediate, and can be used for synthesizing efficient herbicide containing triazolopyrimidine ring, such as diclosulam and cloransulam .
Synthesis Analysis
The synthesis of 2-Ethoxy-4,6-dichloropyrimidine involves the use of urea as a raw material. Ethyl isourea sulfate is prepared, and a cyclization reaction is carried out to obtain 2-ethoxy-4,6-dihydroxypyrimidine . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydro adduct .Molecular Structure Analysis
The molecular formula of 2-Ethoxy-4,6-dichloropyrimidine is C6H6Cl2N2O. It has a molecular weight of 193.031 . The exact mass is 191.985718 .Chemical Reactions Analysis
The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives . The reaction of 2-Ethoxy-4,6-dichloropyrimidine with trifluoromethanesulfonic anhydride generates an intermediate with trifluoromethanesulfonyl, which then reacts with a fluorinating agent to obtain 2-ethoxy-4,6-difluoropyrimidine .Physical And Chemical Properties Analysis
2-Ethoxy-4,6-dichloropyrimidine has a boiling point of 283.5±43.0 °C and a density of 1.375±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . The compound has a pKa of -4.46±0.30 .Scientific Research Applications
Synthesis of N-substituted Azacalix Pyrimidines
- Application Summary: 4,6-Dichloropyrimidine, a derivative of 2-Ethoxy-4,6-dichloropyrimidine, is used in the synthesis of N-substituted azacalix pyrimidines .
- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of 4,6-Dichloropyrimidine as a starting reagent .
- Results or Outcomes: The synthesis results in the formation of N-substituted azacalix pyrimidines .
Synthesis of Disubstituted Pyrimidines
- Application Summary: 4,6-Dichloropyrimidine is used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of 4,6-Dichloropyrimidine as a starting reagent .
- Results or Outcomes: The synthesis results in the formation of disubstituted pyrimidines .
Synthesis of Biarylpyrimidines
- Application Summary: 4,6-Dichloropyrimidine is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of 4,6-Dichloropyrimidine as a starting reagent .
- Results or Outcomes: The synthesis results in the formation of biarylpyrimidines .
Synthesis of Pyrimidine Derivatives
- Application Summary: 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine, derivatives of 2-Ethoxy-4,6-dichloropyrimidine, were prepared using organolithium reagents .
- Methods of Application: The specific experimental procedures involve changes in solvents, bases, and heating sources to find the best reaction conditions for the synthesis of pyrimidine derivatives .
- Results or Outcomes: The synthesis results in the formation of pyrimidine derivatives .
Synthesis of Triazolopyrimidine Herbicides
- Application Summary: 2-Ethoxy-4,6-dichloropyrimidine is an important heterocyclic pesticide and medical intermediate, and can be used for synthesizing efficient herbicide containing triazolopyrimidine ring .
- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of 2-Ethoxy-4,6-dichloropyrimidine as a starting reagent .
- Results or Outcomes: The synthesis results in the formation of efficient herbicides containing a triazolopyrimidine ring .
Synthesis of Antibiotic Medicines
- Application Summary: 2-Ethoxy-4,6-dichloropyrimidine can also be used for synthesizing certain antibiotic medicines .
- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of 2-Ethoxy-4,6-dichloropyrimidine as a starting reagent .
- Results or Outcomes: The synthesis results in the formation of certain antibiotic medicines .
Synthesis of 2-Methylsulfonyl-4,6-dichloropyrimidine
- Application Summary: 2-Ethoxy-4,6-dichloropyrimidine is used in the synthesis of 2-methylsulfonyl-4,6-dichloropyrimidine through oxidation reaction, and then prepares the 2-ethoxy-4,6-dichloropyrimidine through substitution reaction with sodium ethoxide .
- Methods of Application: The oxidation reaction is carried out in the presence of an alcohol solvent, wherein the alcohol solvent is methanol, ethanol, isopropanol or n-butanol; in the substitution reaction, the molar ratio of the 2-methylsulfonyl-4,6-dichloropyrimidine to the sodium ethoxide is 1: 1-1: 3, and the temperature of the substitution reaction is -20 ℃ to 20 ℃ .
- Results or Outcomes: The synthesis results in the formation of 2-methylsulfonyl-4,6-dichloropyrimidine .
Synthesis of C-4 Substituted Pyrimidines
- Application Summary: 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine, derivatives of 2-Ethoxy-4,6-dichloropyrimidine, were prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Methods of Application: The specific experimental procedures involve changes in solvents, bases, and heating sources to find the best reaction conditions for the synthesis of C-4 substituted pyrimidines .
- Results or Outcomes: The synthesis results in the formation of C-4 substituted pyrimidines .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,6-dichloro-2-ethoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMAOIALLIBNNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431543 | |
Record name | 2-Ethoxy-4,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4,6-dichloropyrimidine | |
CAS RN |
40758-65-4 | |
Record name | 4,6-Dichloro-2-ethoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40758-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-2-ethoxypyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040758654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxy-4,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-2-ethoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.231.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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